Methyl 3-[(2-bromophenoxy)methyl]benzoate
Description
Methyl 3-[(2-bromophenoxy)methyl]benzoate is a benzoate ester featuring a 2-bromophenoxymethyl substituent at the meta position of the aromatic ring. This compound is structurally characterized by its brominated phenoxy group, which imparts distinct electronic and steric properties. Such derivatives are widely utilized as intermediates in medicinal chemistry, particularly in the synthesis of antifungal, antimicrobial, and anticancer agents . The bromine atom at the ortho position of the phenoxy group enhances lipophilicity and may influence binding interactions in biological systems.
Properties
IUPAC Name |
methyl 3-[(2-bromophenoxy)methyl]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15(17)12-6-4-5-11(9-12)10-19-14-8-3-2-7-13(14)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQYVQHGLIZAKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-bromophenoxy)methyl]benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with precise control over temperature and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2-bromophenoxy)methyl]benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohol derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
Substitution: Products include azides, thiocyanates, and amines.
Oxidation: Products include carboxylic acids and ketones.
Reduction: Products include alcohols and aldehydes.
Scientific Research Applications
Methyl 3-[(2-bromophenoxy)methyl]benzoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-[(2-bromophenoxy)methyl]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in biological systems, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions that result in its observed effects . The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Biological Activity
Methyl 3-[(2-bromophenoxy)methyl]benzoate is an organic compound that has garnered attention in various fields of research due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and findings from diverse sources.
Chemical Structure and Properties
This compound has the molecular formula C15H13BrO3. It is characterized by a benzoate ester structure with a bromophenoxy substituent, which contributes to its unique reactivity and biological properties. The compound can be synthesized through the reaction of 3-(bromomethyl)benzoic acid with 2-bromophenol in the presence of a base like potassium carbonate, typically using dimethylformamide (DMF) as a solvent under reflux conditions.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study assessing various benzoate derivatives, it was found that this compound effectively inhibited the growth of several bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values demonstrated its efficacy compared to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 32 | Ampicillin | 16 |
| Staphylococcus aureus | 16 | Vancomycin | 8 |
Anticancer Activity
In addition to its antimicrobial effects, this compound has shown promising anticancer activity. A study involving various cancer cell lines indicated that this compound induced apoptosis in human cancer cells, specifically in breast and colon cancer models. The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways .
Case Study: Breast Cancer Cells
In vitro tests on MCF-7 breast cancer cells revealed that treatment with this compound resulted in:
- Cell Viability Reduction: A decrease in cell viability by approximately 50% at a concentration of 25 µM after 48 hours.
- Apoptosis Induction: Flow cytometry analysis showed an increase in the percentage of apoptotic cells from 5% (control) to 30% (treated).
The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets. The compound may inhibit certain enzymes involved in bacterial cell wall synthesis or disrupt cellular signaling pathways in cancer cells leading to apoptosis. Further studies are needed to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
This compound can be compared with other benzoate derivatives to highlight its unique properties:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| Methyl Benzoate | Low | None |
| Methyl 3-Bromobenzoate | Moderate | Low |
| This compound | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
